WH-4-023

Catalog No.
S548126
CAS No.
M.F
C32H36N6O4
M. Wt
568.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
WH-4-023

Product Name

WH-4-023

IUPAC Name

(2,6-dimethylphenyl) N-(2,4-dimethoxyphenyl)-N-[2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]carbamate

Molecular Formula

C32H36N6O4

Molecular Weight

568.7 g/mol

InChI

InChI=1S/C32H36N6O4/c1-22-7-6-8-23(2)30(22)42-32(39)38(27-14-13-26(40-4)21-28(27)41-5)29-15-16-33-31(35-29)34-24-9-11-25(12-10-24)37-19-17-36(3)18-20-37/h6-16,21H,17-20H2,1-5H3,(H,33,34,35)

InChI Key

NBTNHSGBRGTFJS-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)OC(=O)N(C2=C(C=C(C=C2)OC)OC)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCN(CC5)C

Solubility

Soluble in DMSO, not in water

Synonyms

WH-4-023; WH4-023; WH 4-023; WH-4023; WH 4023; WH4023;

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(=O)N(C2=C(C=C(C=C2)OC)OC)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCN(CC5)C

Description

The exact mass of the compound 2,6-Dimethylphenyl (2,4-dimethoxyphenyl)(2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)carbamate is 568.2798 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. It belongs to the ontological category of piperazines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • PubChem: A search on PubChem, a database of chemical information maintained by the National Institutes of Health, yields no results for any reported biological activities or research involving this specific compound [].
  • 2,6-Dimethylphenyl: This group is a substituted aromatic ring, commonly found in various pharmaceuticals.
  • (2,4-dimethoxyphenyl): This group is another aromatic ring with two methoxy (CH3O) groups. Methoxy groups can influence a molecule's solubility and interaction with biological targets.
  • Pyrimidin-4-yl: This core structure is found in many important biological molecules, including DNA and some kinase inhibitors, which are enzymes involved in cellular signaling [].
  • (4-(4-methylpiperazin-1-yl)phenyl)amino: This portion contains a piperazine ring, a common scaffold in various drugs, and an amine group, which can be involved in binding to other molecules.

Based on this analysis, the compound could theoretically be investigated for its potential role in:

  • Kinase inhibition: The presence of the pyrimidine ring suggests a possibility for the molecule to interact with kinases. However, further research is needed to determine its efficacy and selectivity.
  • Medicinal chemistry: The combination of functional groups might be of interest for medicinal chemists exploring novel drug candidates.

WH-4-023 is a synthetic compound recognized as a potent and selective inhibitor of the Src family of non-receptor tyrosine kinases, specifically targeting lymphocyte-specific protein tyrosine kinase (Lck) and Src. Its chemical structure can be described as 2,6-dimethylphenyl-N-(2,4-dimethoxyphenyl)acetamide, with a CAS number of 837422-57-8. The compound is characterized by its high specificity, exhibiting IC50 values of approximately 2 nM for Lck and 6 nM for Src, indicating its effectiveness in inhibiting these kinases at low concentrations .

WH-4-023 primarily functions through the inhibition of phosphorylation processes mediated by Src family kinases. The mechanism involves binding to the ATP-binding site of these kinases, preventing their activation and subsequent downstream signaling pathways. This action disrupts various cellular processes, including cell proliferation, survival, and migration, which are often dysregulated in cancer and other diseases .

The biological activity of WH-4-023 has been extensively studied, particularly in the context of cancer research. By inhibiting Src and Lck, WH-4-023 demonstrates potential therapeutic effects against various cancers that rely on these kinases for growth and metastasis. Its selective inhibition profile allows for targeted therapeutic strategies with potentially reduced side effects compared to less specific inhibitors . Additionally, studies have shown that WH-4-023 can influence immune cell signaling pathways, making it relevant in immunological contexts as well .

  • Formation of the acetamide: The reaction between 2,6-dimethylphenylamine and an appropriate acylating agent leads to the formation of the acetamide moiety.
  • Methoxy group introduction: Subsequent reactions introduce the methoxy groups at the 2 and 4 positions on the phenyl ring through methylation reactions.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography to yield pure WH-4-023 .

WH-4-023 has several applications primarily in research settings:

  • Cancer Research: Due to its role as a Src family kinase inhibitor, it is used to study tumor growth and metastasis mechanisms.
  • Immunology: Its effects on immune cell signaling make it a candidate for exploring treatments for autoimmune diseases or enhancing immune responses.
  • Drug Development: As a lead compound, WH-4-023 serves as a basis for developing new therapeutics targeting Src family kinases .

Interaction studies involving WH-4-023 have revealed its influence on various signaling pathways. It has been shown to modulate the activity of several downstream effectors associated with Src and Lck signaling. For instance:

  • Inhibition of cell migration: WH-4-023 effectively reduces migration in cancer cell lines by disrupting cytoskeletal reorganization driven by Src activity.
  • Alteration of immune responses: In immune cells, WH-4-023 can affect T-cell receptor signaling pathways, highlighting its potential role in immunomodulation .

WH-4-023 shares structural and functional similarities with other Src family kinase inhibitors. Here are some comparable compounds:

Compound NameSelectivityIC50 (nM)Unique Features
DasatinibBroad-spectrum~1Multi-target kinase inhibitor
BosutinibSelective~5Targets Bcr-Abl fusion protein
PP2Non-selective~100Inhibits multiple Src family kinases
SaracatinibSelective~10Focused on Src family kinases

Uniqueness of WH-4-023: Unlike many other inhibitors that may target multiple kinases or have broader specificity, WH-4-023 exhibits high selectivity for Lck and Src with significantly lower IC50 values, making it a more potent option for targeted therapeutic applications . This specificity reduces potential off-target effects that are common with less selective compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.9

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

568.27980365 g/mol

Monoisotopic Mass

568.27980365 g/mol

Heavy Atom Count

42

Appearance

Off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

WH-4-023

Dates

Modify: 2023-08-15
1: Martin MW, Newcomb J, Nunes JJ, McGowan DC, Armistead DM, Boucher C, Buchanan JL, Buckner W, Chai L, Elbaum D, Epstein LF, Faust T, Flynn S, Gallant P, Gore A, Gu Y, Hsieh F, Huang X, Lee JH, Metz D, Middleton S, Mohn D, Morgenstern K, Morrison MJ, Novak PM, Oliveira-dos-Santos A, Powers D, Rose P, Schneider S, Sell S, Tudor Y, Turci SM, Welcher AA, White RD, Zack D, Zhao H, Zhu L, Zhu X, Ghiron C, Amouzegh P, Ermann M, Jenkins J, Johnston D, Napier S, Power E. Novel 2-aminopyrimidine carbamates as potent and orally active inhibitors of Lck: synthesis, SAR, and in vivo antiinflammatory activity. J Med Chem. 2006 Aug 10;49(16):4981-91. PubMed PMID: 16884310.

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